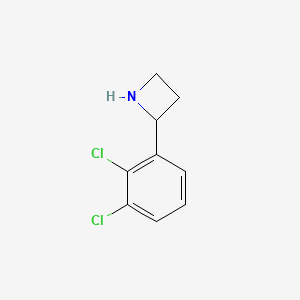
2-(2,3-ジクロロフェニル)アゼチジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dichlorophenyl)azetidine is a four-membered nitrogen-containing heterocycle. This compound is notable for its unique structure, which includes a phenyl ring substituted with two chlorine atoms at the 2 and 3 positions, and an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics.
Synthetic Routes and Reaction Conditions:
Cyclization: One common method for synthesizing azetidines involves the cyclization of appropriate precursors.
Aza Paternò–Büchi Reaction: This photochemical [2 + 2] cycloaddition reaction between an imine and an alkene component is another efficient method for synthesizing functionalized azetidines.
Industrial Production Methods:
Cycloaddition and Ring Expansion: Industrial production often employs cycloaddition reactions followed by ring expansion techniques to produce azetidines on a larger scale.
Types of Reactions:
Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of azetidinones.
Reduction: Reduction of azetidines can yield various amines, depending on the specific conditions and reagents used.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Azetidinones: Formed through oxidation.
Amines: Resulting from reduction.
Functionalized Azetidines: Produced through substitution reactions.
科学的研究の応用
2-(2,3-Dichlorophenyl)azetidine has several applications in scientific research:
作用機序
Target of Action
This compound is a type of azetidine, a class of organic compounds that have been found to have various biological activities .
Mode of Action
Azetidines are generally synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Biochemical Pathways
Azetidines have been found to be incorporated into pharmaceutically relevant scaffolds, resulting in improved pharmacokinetic properties and metabolic stability .
Pharmacokinetics
Azetidines have been shown to improve pharmacokinetic properties when incorporated into pharmaceutical scaffolds .
Result of Action
Azetidines have been found to have various biological activities .
Action Environment
The synthesis of azetidines, including 2-(2,3-dichlorophenyl)azetidine, involves photochemical conditions , suggesting that light exposure may influence the compound’s synthesis and potentially its action.
類似化合物との比較
特性
CAS番号 |
777887-21-5 |
|---|---|
分子式 |
C9H10Cl3N |
分子量 |
238.5 g/mol |
IUPAC名 |
2-(2,3-dichlorophenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-7-3-1-2-6(9(7)11)8-4-5-12-8;/h1-3,8,12H,4-5H2;1H |
InChIキー |
NHALEEMILBRBRO-UHFFFAOYSA-N |
SMILES |
C1CNC1C2=C(C(=CC=C2)Cl)Cl |
正規SMILES |
C1CNC1C2=C(C(=CC=C2)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Benzyloxyphenyl)-(dimethylcarbamoyl)methyl]cyclohexanol](/img/new.no-structure.jpg)
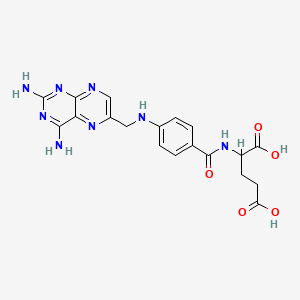
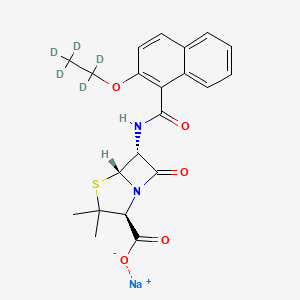
![3-[(3R,4S)-1-Benzyl-3,4-dimethylpiperidin-4-yl]phenol](/img/structure/B1146377.png)
![(2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol](/img/structure/B1146379.png)
![Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane](/img/structure/B1146381.png)

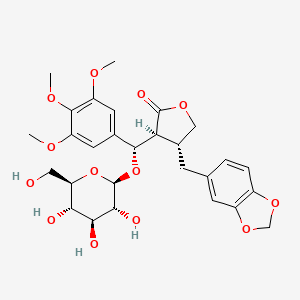
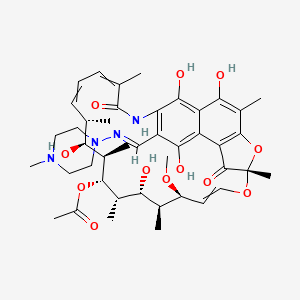
![tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B1146388.png)
![(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester](/img/structure/B1146389.png)
